molecular formula C9H6FNO B1500913 7-fluoro-1H-indole-5-carbaldehyde CAS No. 424834-59-3

7-fluoro-1H-indole-5-carbaldehyde

Cat. No.: B1500913
CAS No.: 424834-59-3
M. Wt: 163.15 g/mol
InChI Key: ZOFORZIQIUMVKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-1H-indole-5-carbaldehyde (CAS 424834-59-3) is a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C₉H₆FNO and a molecular weight of 163.15 g/mol, serves as a versatile key synthetic intermediate . The indole scaffold is a privileged structure in drug design, known for its ability to interact efficiently with diverse biological targets and receptors . The specific substitution pattern of the fluorine atom at the 7-position and the aldehyde group at the 5-position on the indole ring makes this compound a valuable building block for the synthesis of more complex, biologically active molecules . The reactive aldehyde group is particularly useful for further chemical transformations, such as reductive amination, facilitating the creation of compound libraries for biological screening . Fluorinated indole derivatives are extensively investigated for their potential across various therapeutic areas. Research indicates that indole-containing compounds exhibit a wide range of pharmacological activities, including interactions with serotonin receptors (5-HT1A and 5-HT2A) in the central nervous system, which are relevant targets for treating neurological and psychiatric disorders such as depression, anxiety, and schizophrenia . Furthermore, structural analogs, like 5-fluoroindole derivatives, have been studied as components in anticancer agents and for their inhibitory activity against protein kinases such as VEGFR-2, highlighting the potential of this chemical class in oncology research . Handling and Storage: The compound should be stored sealed in a dry environment at 2-8°C . Note: This product is intended for research and further manufacturing applications only. It is not for direct human or veterinary use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information.

Properties

IUPAC Name

7-fluoro-1H-indole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-4-6(5-12)3-7-1-2-11-9(7)8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFORZIQIUMVKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60666707
Record name 7-Fluoro-1H-indole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

424834-59-3
Record name 7-Fluoro-1H-indole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Mechanistic Pathways for 7 Fluoro 1h Indole 5 Carbaldehyde

Retrosynthetic Analysis of the 7-Fluoro-1H-indole-5-carbaldehyde Core

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The primary approaches involve either the initial construction of the 7-fluoro-1H-indole core followed by formylation at the C5 position, or the synthesis of a pre-functionalized benzene (B151609) derivative that can be cyclized to form the desired indole (B1671886).

Scheme 1: Key Retrosynthetic Disconnections for this compound

Generated code

One viable strategy involves the formylation of a pre-existing 7-fluoro-1H-indole. This approach relies on the regioselective introduction of the aldehyde group at the C5 position. Another key disconnection leads back to a substituted aniline (B41778) or nitroarene precursor, from which the 7-fluoro-1H-indole ring system is constructed using classic indole syntheses. A further disconnection considers the introduction of the fluorine atom at a late stage through directed fluorination of an indole precursor. Finally, a functional group interconversion (FGI) at the 5-position, for instance from a nitrile or a carboxylic acid, presents another strategic option.

Methodologies for the Construction of the 7-Fluoro-1H-indole Ring System

The formation of the indole nucleus is a cornerstone of the synthesis. Several classic and modern methods can be adapted for the preparation of the 7-fluoro-1H-indole scaffold.

Indole Ring Formation Reactions with Fluorine Introduction

Established indole syntheses can be employed using appropriately fluorinated starting materials.

Fischer Indole Synthesis : This method involves the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgtestbook.com To synthesize 7-fluoro-1H-indole, 2-fluorophenylhydrazine (B1330851) would be reacted with a suitable pyruvate (B1213749) derivative, followed by cyclization. The reaction proceeds through a phenylhydrazone intermediate, which undergoes a -sigmatropic rearrangement. wikipedia.orgnih.gov

Bartoli Indole Synthesis : This reaction provides a direct route to 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgsynarchive.com For the synthesis of 7-fluoro-1H-indole, 2-fluoro-nitrobenzene would be treated with vinylmagnesium bromide. The presence of the ortho-substituent is often crucial for the success of the reaction. wikipedia.orgjk-sci.com

Leimgruber-Batcho Indole Synthesis : A versatile and high-yielding method that starts from an o-nitrotoluene. wikipedia.orgresearchgate.net To obtain 7-fluoro-1H-indole, 2-fluoro-6-nitrotoluene (B1294474) would be the required starting material. This is converted to an enamine, which then undergoes reductive cyclization to form the indole ring. wikipedia.org A modified Leimgruber-Batcho reaction has been successfully used to prepare gram-scale quantities of substituted indoles. researchgate.net

Indole Synthesis Starting Material for 7-Fluoro-1H-indole Key Features
Fischer2-FluorophenylhydrazineAcid-catalyzed, proceeds via hydrazone intermediate. wikipedia.orgnih.gov
Bartoli2-Fluoro-nitrobenzeneUtilizes vinyl Grignard reagent, good for 7-substituted indoles. wikipedia.orgjk-sci.com
Leimgruber-Batcho2-Fluoro-6-nitrotolueneHigh-yielding, proceeds via enamine intermediate. wikipedia.orgresearchgate.net

Directed Fluorination Approaches on Indole Precursors

While less common for this specific isomer, direct fluorination of an indole precursor could be a potential strategy. Electrophilic fluorinating agents could be employed, although controlling the regioselectivity to favor the 7-position on an unsubstituted indole can be challenging due to the high reactivity of other positions, particularly C3. Protection of the indole nitrogen and other reactive sites might be necessary to direct the fluorination to the desired position.

Approaches for Regioselective Introduction of the Carbaldehyde Moiety at the 5-Position

Once the 7-fluoro-1H-indole core is obtained, the introduction of the carbaldehyde group at the C5 position is the next critical step.

Formylation Reagents and Reaction Conditions

Direct formylation of the 7-fluoro-1H-indole ring at the C5 position is challenging due to the electronic preference for electrophilic substitution at the C3 position. However, certain classical formylation reactions could potentially be optimized for C5-formylation.

Vilsmeier-Haack Reaction : This is a widely used method for the formylation of electron-rich aromatic rings. While it typically favors the C3 position in indoles, modification of the substrate (e.g., N-protection) and reaction conditions could potentially influence the regioselectivity.

Duff Reaction : This reaction uses hexamine as the formylating agent and is typically employed for the ortho-formylation of phenols. wikipedia.orgsynarchive.com Its applicability to indoles, particularly for C5-formylation, would require investigation. The mechanism involves the formation of an iminium ion which acts as the electrophile. wikipedia.org

Reimer-Tiemann Reaction : This reaction uses chloroform (B151607) in a basic solution to formylate phenols, primarily at the ortho-position. wikipedia.orgmychemblog.com Its use with indoles is also known, though controlling regioselectivity remains a key challenge. lscollege.ac.in

Formylation Reaction Typical Substrate Key Reagents Notes on Regioselectivity for Indoles
Vilsmeier-HaackElectron-rich aromaticsPOCl₃, DMFTypically C3-selective.
DuffPhenolsHexamine, acidGenerally ortho to activating group. wikipedia.orgsynarchive.com
Reimer-TiemannPhenolsCHCl₃, baseGenerally ortho to activating group. wikipedia.orgmychemblog.com

Functional Group Interconversions at the 5-Position

A more reliable strategy for introducing the C5-carbaldehyde is through the transformation of a pre-installed functional group at that position. A particularly attractive approach is the reduction of a nitrile.

The synthesis of 7-fluoro-1H-indole-5-carbonitrile (CAS 883500-88-7) has been reported. jk-sci.comsynquestlabs.com This intermediate provides a direct precursor to the target aldehyde. The reduction of the nitrile group to an aldehyde can be achieved using various reducing agents. A common method is the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures, which can selectively reduce nitriles to aldehydes without over-reduction to the amine. Subsequent aqueous workup hydrolyzes the intermediate imine to afford the desired aldehyde.

Another potential route involves the reduction of a C5-carboxylic acid or its derivative (e.g., an ester or acid chloride) to the aldehyde. This would require the synthesis of 7-fluoro-1H-indole-5-carboxylic acid.

Optimization of Synthetic Routes for this compound

The efficient synthesis of this compound is paramount for its application in drug discovery and development. Optimization of synthetic routes focuses on maximizing the yield of the desired product while minimizing the formation of impurities and adhering to environmentally conscious principles.

A plausible and common strategy for the synthesis of this compound involves the formylation of a 7-fluoro-1H-indole precursor. The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic compounds like indoles. This reaction typically utilizes a phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) mixture to generate the Vilsmeier reagent, which then acts as the formylating agent.

To enhance the yield of this compound, several reaction parameters can be meticulously controlled. The stoichiometry of the reagents, particularly the Vilsmeier reagent, is critical. An excess of the reagent can lead to the formation of di-formylated or other side products, while an insufficient amount will result in incomplete conversion of the starting material. The reaction temperature also plays a crucial role; lower temperatures are generally favored to improve the regioselectivity of the formylation at the C5 position and to prevent the degradation of the indole ring.

The choice of solvent can influence the reaction rate and selectivity. While the reaction is often carried out in an excess of DMF, the use of other solvents such as dichloromethane (B109758) or 1,2-dichloroethane (B1671644) can be explored. The work-up procedure is another area for optimization to minimize product loss and facilitate purification. This may involve careful pH adjustment during quenching and the selection of an appropriate extraction solvent.

Purification of the final product, typically through column chromatography or recrystallization, is essential to remove any unreacted starting material and side products. The choice of the stationary and mobile phases for chromatography must be optimized to achieve a high degree of separation.

Table 1: Potential Synthetic Routes and Optimization Considerations for this compound

Synthetic Route Starting Material Reagents Potential Side Products Optimization Strategies
Vilsmeier-Haack Formylation7-fluoro-1H-indolePOCl₃, DMF3-formyl isomer, di-formylated productsTemperature control, stoichiometric reagent ratio, optimized work-up
Rieche Formylation7-fluoro-1H-indoleDichloromethyl methyl ether, TiCl₄Poly-formylated products, chlorinated byproductsLewis acid choice and amount, low reaction temperature
Duff Reaction7-fluoro-1H-indoleHexamethylenetetramine, acidLow yield, complex mixture of productsOptimization of acid catalyst and reaction time

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly processes. Key areas of focus include the use of safer solvents, reduction of waste, and the development of catalytic methods.

Instead of chlorinated solvents, which are often toxic and environmentally persistent, greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) could be investigated for the formylation reaction and subsequent work-up. The development of a one-pot synthesis from a more readily available precursor would also align with green chemistry principles by reducing the number of isolation and purification steps, thereby minimizing solvent usage and waste generation.

Catalytic versions of formylation reactions are highly desirable. For instance, the use of a catalytic amount of a Lewis acid in the Rieche formylation, as opposed to stoichiometric amounts, would significantly reduce waste. Furthermore, exploring solid acid catalysts that can be easily recovered and reused would enhance the green credentials of the synthesis.

Atom economy is another important consideration. The Vilsmeier-Haack reaction, while effective, generates stoichiometric amounts of phosphorus-containing byproducts. Alternative formylation methods with better atom economy, if applicable to this substrate, should be explored.

Mechanistic Investigations of Key Bond-Forming Steps

The key bond-forming step in the synthesis of this compound via the Vilsmeier-Haack reaction is the electrophilic substitution of the 7-fluoro-1H-indole ring by the Vilsmeier reagent.

The mechanism commences with the reaction between dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent, which is a chloroiminium ion. The 7-fluoro-1H-indole, being an electron-rich heterocycle, then acts as a nucleophile. The electron-donating character of the nitrogen atom in the indole ring activates the aromatic system towards electrophilic attack.

The regioselectivity of the formylation is influenced by the electronic and steric effects of the fluorine atom at the C7 position. While the C3 position is generally the most nucleophilic site in the indole ring, formylation at the C5 position of the benzene ring moiety is also possible. The presence of the fluorine atom at C7 will modulate the electron density distribution in the benzene portion of the indole, thereby influencing the site of electrophilic attack. A detailed mechanistic study, potentially employing computational methods, would be beneficial to fully understand the factors governing the regioselectivity of this transformation.

The electrophilic attack of the Vilsmeier reagent on the 7-fluoro-1H-indole ring leads to the formation of a sigma complex (also known as an arenium ion). The stability of the possible sigma complexes for attack at different positions will determine the final product distribution. Subsequent loss of a proton from the sigma complex restores the aromaticity of the indole ring, yielding an iminium salt intermediate. Finally, hydrolysis of this iminium salt during the aqueous work-up furnishes the desired this compound.

Reactivity and Chemical Transformations of 7 Fluoro 1h Indole 5 Carbaldehyde

Reactivity of the Carbaldehyde Functional Group

The aldehyde moiety at the C5 position of the indole (B1671886) ring is a key site for various chemical reactions, including nucleophilic additions, condensations, oxidations, and reductions.

Nucleophilic Addition Reactions and Condensations

The electron-withdrawing nature of the carbonyl group renders the aldehydic carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the most important classes of reactions for indole aldehydes is the condensation with active methylene (B1212753) compounds, often referred to as the Knoevenagel condensation. While specific studies on 7-fluoro-1H-indole-5-carbaldehyde are not extensively documented, the reactivity can be inferred from similar indole aldehydes. For instance, various indole-3-carboxaldehydes readily undergo condensation with compounds like malononitrile in the presence of a base to yield the corresponding dicyanovinylindoles. This reaction proceeds through a nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde, followed by dehydration.

A variety of active methylene compounds can be employed in these condensations, leading to a diverse array of products. The following table illustrates potential condensation reactions of this compound with different active methylene compounds, based on known reactivity of similar aldehydes.

Active Methylene CompoundProduct Type
Malononitrile2-(7-fluoro-1H-indol-5-ylmethylene)malononitrile
Cyanoacetic acid estersEthyl 2-cyano-3-(7-fluoro-1H-indol-5-yl)acrylate
Nitromethane7-fluoro-5-(2-nitrovinyl)-1H-indole

These condensation products serve as versatile intermediates for the synthesis of more complex heterocyclic systems and other functionalized indole derivatives.

Oxidation and Reduction Chemistry

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of the carbaldehyde to the corresponding carboxylic acid, 7-fluoro-1H-indole-5-carboxylic acid, can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO4), Jones reagent (CrO3 in sulfuric acid), and Tollens' reagent ([Ag(NH3)2]+). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. For instance, a mild oxidant like Tollens' reagent would be suitable to avoid over-oxidation or reaction with the indole ring.

Reduction: The reduction of the aldehyde to (7-fluoro-1H-indol-5-yl)methanol can be accomplished using various reducing agents. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones. More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be used, but care must be taken to avoid reduction of other functional groups.

The resulting alcohol can be further functionalized, for example, by conversion to a halide or tosylate, to enable subsequent nucleophilic substitution reactions.

Reactions at the Indole Nitrogen (N1)

The nitrogen atom of the indole ring possesses a lone pair of electrons and can act as a nucleophile, participating in alkylation and acylation reactions.

N-Alkylation and N-Acylation Strategies

N-Alkylation: The introduction of an alkyl group onto the indole nitrogen can be achieved by treating this compound with an alkyl halide in the presence of a base. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (NaOH). The choice of base and solvent is crucial for the success of the reaction. For example, using a strong base like NaH in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is a common strategy.

N-Acylation: Similarly, an acyl group can be introduced at the N1 position by reacting the indole with an acyl chloride or an acid anhydride in the presence of a base. Pyridine is often used as both the solvent and the base for this transformation. N-acylation is often employed to protect the indole nitrogen or to introduce specific functional groups. For example, N-acylation of indole-3-carboxaldehyde with chloroacetyl chloride has been reported as a key step in the synthesis of more complex derivatives. derpharmachemica.com

Role of N-Protection in Reaction Control

Protection of the indole nitrogen is a common strategy in the multi-step synthesis of complex indole-containing molecules. The N-H proton of the indole ring is weakly acidic and can interfere with certain reactions, particularly those involving strong bases or organometallic reagents.

By introducing a protecting group on the nitrogen, its nucleophilicity and acidity are masked, allowing for selective reactions at other positions of the molecule. Common protecting groups for the indole nitrogen include tosyl (Ts), benzenesulfonyl (Bs), tert-butoxycarbonyl (Boc), and benzyl (Bn) groups.

For example, in the context of electrophilic substitution reactions on the indole ring, N-protection can be crucial to direct the incoming electrophile to the desired position and to prevent side reactions. The choice of the protecting group is important, as it must be stable to the reaction conditions and easily removable at a later stage of the synthesis. For instance, the use of a tosyl protecting group has been documented in the iodination of a fluorinated indole-3-carbaldehyde derivative. rsc.org

Electrophilic and Nucleophilic Aromatic Substitutions on the Indole Ring

The benzene (B151609) portion of the indole ring can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the electron-rich nature of the indole system generally favors electrophilic substitution.

Electrophilic Aromatic Substitution: The indole ring is highly activated towards electrophilic attack. The presence of the electron-donating nitrogen atom directs electrophiles primarily to the C3 position. However, since the C5 position is already substituted with a carbaldehyde group, further electrophilic substitution will be directed to other available positions on the benzene ring. The fluorine atom at the C7 position is a deactivating group, while the aldehyde at C5 is also deactivating and a meta-director. Therefore, predicting the exact position of further electrophilic substitution can be complex and may lead to a mixture of products.

Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. For instance, iodination of a similar compound, 7-fluoro-1H-indole-3-carbaldehyde, has been shown to occur at the C5 position. rsc.org Bromination of indole-3-carboxaldehydes has also been studied, indicating that halogenation of the indole ring system is a feasible transformation.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNA) on the indole ring is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. The fluorine atom at the C7 position could potentially act as a leaving group in an SNA reaction, particularly if the ring is further activated by other electron-withdrawing substituents. However, such reactions are generally challenging and require harsh conditions.

Regioselectivity and Directing Effects of Fluoro and Carbaldehyde Substituents

The regioselectivity of reactions involving this compound is a consequence of the combined directing effects of the fluorine and carbaldehyde substituents on the indole ring. The indole nucleus itself is an electron-rich aromatic system, with the pyrrole (B145914) ring being more activated towards electrophilic attack than the benzene ring. The C3 position is typically the most nucleophilic and prone to electrophilic substitution.

The 7-fluoro substituent is an electron-withdrawing group due to its high electronegativity, exerting a negative inductive effect (-I). This effect deactivates the benzene portion of the indole ring towards electrophilic aromatic substitution.

The 5-carbaldehyde group is also strongly electron-withdrawing, primarily through its negative resonance effect (-M) and a negative inductive effect (-I). This deactivates the benzene ring, particularly at the ortho (C4 and C6) positions relative to the carbaldehyde.

In the context of electrophilic aromatic substitution , the pyrrole ring, specifically the C3 position, remains the most probable site for attack, although its reactivity is somewhat diminished by the electron-withdrawing nature of the substituents on the benzene ring. Should electrophilic attack occur on the benzene ring, the directing effects of both the 7-fluoro and 5-carbaldehyde groups would need to be considered. Both are deactivating and meta-directing. Therefore, electrophilic attack would likely be directed to the C4 or C6 positions, which are meta to the fluoro and ortho/para to the aldehyde's meta-directing influence. However, due to the strong deactivation of the benzene ring, forcing conditions would likely be required for such reactions.

In nucleophilic aromatic substitution , the presence of the electron-withdrawing fluoro and carbaldehyde groups can activate the benzene ring for attack, particularly at positions ortho and para to these groups.

For metal-catalyzed reactions , the substituents can act as directing groups. For instance, in palladium-catalyzed C-H activation/arylation reactions of 1H-indole-3-carbaldehydes, the formyl group at the C3 position has been shown to direct functionalization to the C4 position. nih.gov While the subject molecule has the carbaldehyde at the C5 position, it is plausible that it could direct C-H activation to the adjacent C4 or C6 positions. A study on 7-fluoro-1H-indole-3-carbaldehyde demonstrated that the fluorine at the C7 position does not hinder C4-arylation directed by the C3-aldehyde. nih.gov

Influence of Fluorine on Electron Density Distribution

The fluorine atom at the C7 position exerts a significant influence on the electron density distribution of the this compound molecule. As the most electronegative element, fluorine strongly withdraws electron density through its inductive effect (-I). This effect is most pronounced at the C7 position and diminishes with distance.

This electron withdrawal by the fluorine atom has several consequences:

Deactivation of the Benzene Ring: The benzene portion of the indole nucleus is deactivated towards electrophilic attack due to the reduced electron density.

Modification of Pyrrole Ring Reactivity: While the primary influence is on the adjacent benzene ring, the inductive withdrawal can have a minor deactivating effect on the pyrrole ring as well.

Impact on Acidity: The electron-withdrawing nature of the fluorine can increase the acidity of the N-H proton of the indole ring.

Computational studies on substituted indoles have shown that electron-withdrawing substituents significantly alter the spin density distribution in the corresponding radical cations, which can influence the outcomes of oxidation and coupling reactions.

Metal-Catalyzed Cross-Coupling and C-H Activation Reactions

Metal-catalyzed reactions, particularly cross-coupling and C-H activation, are powerful tools for the functionalization of heterocyclic compounds like indoles. rsc.orgrsc.org For this compound, these reactions offer pathways to introduce new carbon-carbon and carbon-heteroatom bonds.

In the realm of C-H activation , the carbaldehyde group can serve as a directing group. Research on other indole isomers, such as 1H-indole-3-carbaldehydes, has demonstrated that the formyl group can direct palladium-catalyzed arylation to the C4 position. nih.gov In the case of this compound, the C5-carbaldehyde could potentially direct C-H functionalization to the C4 or C6 positions. The presence of the 7-fluoro group is not expected to sterically hinder reactions at these positions. Studies on 7-substituted indoles have shown that C-H activation can be directed to other positions, such as C7, with the appropriate choice of directing group on the indole nitrogen. rsc.org

Cross-coupling reactions , such as Suzuki, Heck, and Sonogashira couplings, would typically require prior functionalization of the indole ring, for example, through halogenation. A study on the regioselective direct iodination of indoles has reported the synthesis of 7-fluoro-5-iodo-1H-indole-3-carbaldehyde, indicating that halogenation of the fluorinated indole ring is feasible. rsc.org Once halogenated, for instance at the C4 or C6 positions, this compound could undergo various palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents.

The general mechanism for a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, is depicted in the table below.

StepDescription
Oxidative Addition The active Pd(0) catalyst inserts into the carbon-halogen bond of the functionalized indole.
Transmetalation The organic group from an organoboron compound (in the case of Suzuki coupling) is transferred to the palladium center.
Reductive Elimination The two organic fragments are coupled, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst.

Chemo-, Regio-, and Stereoselectivity in Derivatization

The derivatization of this compound presents interesting challenges and opportunities in terms of selectivity due to the presence of multiple reactive sites and functional groups.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, the primary functional groups are the indole N-H, the carbaldehyde, and the C-H bonds of the aromatic rings.

The carbaldehyde group can undergo a variety of reactions such as nucleophilic addition, reduction to an alcohol, oxidation to a carboxylic acid, and formation of imines and other derivatives.

The indole N-H can be deprotonated with a base and subsequently alkylated, acylated, or serve as a directing group in certain metal-catalyzed reactions.

The aromatic C-H bonds can be functionalized through electrophilic substitution or metal-catalyzed C-H activation.

Achieving chemoselectivity would depend on the choice of reagents and reaction conditions. For example, reduction with a mild reducing agent like sodium borohydride would likely selectively reduce the aldehyde without affecting the indole ring.

Regioselectivity , the preference for reaction at one position over another, is primarily dictated by the electronic and steric effects of the substituents, as discussed in section 3.3.1.

Electrophilic substitution is expected to be most favorable at the C3 position of the pyrrole ring.

Directed C-H activation by the C5-carbaldehyde would likely favor the C4 or C6 positions.

Nucleophilic aromatic substitution , should it occur, would be directed to positions activated by the electron-withdrawing groups.

Stereoselectivity would become a factor in reactions that create a new chiral center. For example, the reduction of the carbaldehyde to an alcohol does not create a chiral center unless the product undergoes further reactions. However, if a nucleophile adds to the carbonyl carbon and the resulting alcohol is resolved or if the addition itself is asymmetric, stereoisomers can be obtained. Similarly, if a derivatization introduces a chiral substituent, diastereomers could be formed. There is no inherent chirality in this compound itself.

The following table summarizes the expected selectivity in the derivatization of this compound.

Reaction TypeExpected SelectivityNotes
Electrophilic Aromatic Substitution C3 > C4/C6The pyrrole ring is more activated than the deactivated benzene ring.
Directed C-H Activation C4 or C6Directed by the C5-carbaldehyde group.
N-H Functionalization N1The indole nitrogen is a common site for alkylation or acylation.
Carbonyl Reduction C5-CHO -> C5-CH2OHSelective reduction of the aldehyde is expected with mild reducing agents.
Nucleophilic Addition to Carbonyl C5-CHOThe aldehyde is a key site for introducing a variety of substituents.

Advanced Spectroscopic and Structural Elucidation of 7 Fluoro 1h Indole 5 Carbaldehyde and Its Derivatives

Application of X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. For 7-fluoro-1H-indole-5-carbaldehyde, a single-crystal X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the planarity of the indole (B1671886) ring system and the orientation of the substituent groups.

Although specific crystallographic data for this compound is not widely published, analysis of closely related indole derivatives, such as 7-azaindole-3-carboxaldehyde and its halogenated analogues, reveals common structural motifs. researchgate.netmdpi.com In the solid state, it is anticipated that molecules of this compound would form centrosymmetric dimers. These dimers would likely be linked by intermolecular hydrogen bonds between the indole N-H group of one molecule and the carbonyl oxygen atom of the aldehyde group (N-H···O) of a neighboring molecule. researchgate.net Such interactions are fundamental in stabilizing the crystal lattice. The fluorine atom at the C7 position is expected to influence the crystal packing through weak C-H···F interactions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides insight into the molecule's conformation.

Multinuclear NMR (e.g., ¹H, ¹³C, ¹⁹F) for Connectivity and Conformational Analysis

A comprehensive NMR analysis involves acquiring spectra for all NMR-active nuclei within the molecule, primarily ¹H, ¹³C, and ¹⁹F.

¹H NMR: The proton NMR spectrum would display distinct signals for each of the aromatic protons and the aldehyde and amine protons. The N-H proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm). youtube.com The aldehyde proton (CHO) would be a sharp singlet in the 9-10 ppm region. rsc.org The protons on the indole ring would appear in the aromatic region (7-8.5 ppm), with their multiplicity (singlet, doublet, doublet of doublets) and coupling constants being dictated by their relationships to neighboring protons and the fluorine atom.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments. The carbonyl carbon of the aldehyde group is the most deshielded, appearing around 185 ppm. rsc.org The carbons of the indole ring will resonate between approximately 100 and 140 ppm. The carbon atom directly bonded to the fluorine (C7) will show a large one-bond coupling constant (¹JCF), and other nearby carbons will exhibit smaller two- and three-bond couplings (²JCF, ³JCF), which are crucial for assignment.

¹⁹F NMR: The fluorine NMR spectrum is simpler, likely showing a single resonance for the C7-F. The multiplicity of this signal will be a doublet of doublets due to coupling with the adjacent H6 proton and a weaker four-bond coupling to the H4 proton. The chemical shift of fluorine is sensitive to its electronic environment. The use of ¹⁹F-¹³C transverse relaxation-optimized spectroscopy (TROSY) can be particularly beneficial in studying larger systems or ligand-protein interactions, as the relaxation properties of the ¹⁹F-¹³C pair can lead to significantly enhanced spectral resolution. diva-portal.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key Couplings (Hz)
N-H~11.0-12.0 (br s)--
C2-H~8.3 (s)~137-
C3-H~7.4 (s)~119-
C4-H~8.0 (d)~125³JHH with H6, ⁴JHF with F7
C5-~132-
C6-H~7.2 (dd)~110³JHH with H4, ³JHF with F7
C7-~150¹JCF, ²JCH
C8 (C3a)-~128-
C9 (C7a)-~129-
CHO~10.0 (s)~185-

Note: Values are estimates based on data from analogous compounds like 5-fluoro-1H-indole-3-carbaldehyde and general indole derivatives. Actual values may vary. youtube.comrsc.orgnih.gov

Two-Dimensional NMR Techniques for Complex Structure Elucidation

2D NMR experiments are essential to confirm the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, it would show a correlation between the H4 and H6 protons, confirming their ortho-relationship on the benzene (B151609) portion of the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C nuclei. It allows for the definitive assignment of each protonated carbon by linking the proton signal to its attached carbon signal.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. For this compound, HRMS would be used to measure the exact mass of the molecular ion.

Molecular Formula Confirmation: The chemical formula is C₉H₆FNO. The theoretical exact mass of its protonated molecular ion [M+H]⁺ can be calculated. An experimental HRMS measurement matching this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula. rsc.org

Fragmentation Analysis: Electron impact (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID) can reveal characteristic fragmentation patterns. For aldehydes, common fragmentation pathways include the loss of a hydrogen radical (M-1) and the loss of the formyl radical (•CHO, M-29). libretexts.org The indole ring itself is quite stable, but subsequent fragmentation could involve the characteristic loss of HCN from the pyrrole (B145914) ring.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesCalculated m/zObserved m/zFragmentation
[C₉H₆FNO]⁺•163.0433(Expected)Molecular Ion
[C₉H₅FNO]⁺162.0355(Expected)Loss of H• from aldehyde
[C₈H₆FN]⁺135.0484(Expected)Loss of •CHO from molecular ion

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding.

The vibrational spectrum of this compound is dominated by several key features:

N-H Stretch: A sharp band around 3300-3400 cm⁻¹ in a dilute solution, corresponding to the free N-H stretching vibration. In the solid state, this band is expected to broaden and shift to a lower frequency (e.g., 3100-3200 cm⁻¹) due to its involvement in N-H···O hydrogen bonding. nih.gov

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aldehydic C-H stretch typically shows two bands near 2850 cm⁻¹ and 2750 cm⁻¹.

C=O Stretch: A very strong and sharp band in the IR spectrum between 1660 and 1700 cm⁻¹ is characteristic of the aldehyde carbonyl group. mdpi.com The exact position is sensitive to conjugation with the aromatic ring and hydrogen bonding.

C=C Stretches: Aromatic ring stretching vibrations occur in the 1450-1620 cm⁻¹ region.

C-F Stretch: A strong band corresponding to the C-F stretching vibration is expected in the 1200-1300 cm⁻¹ region.

Analysis of these vibrational modes, particularly the shifts in the N-H and C=O stretching frequencies between solution and solid-state spectra, provides direct evidence for the nature and strength of intermolecular hydrogen bonding within the crystal lattice. mdpi.comnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
N-H stretch (H-bonded)3100 - 3250Medium, BroadLower frequency in solid state
Aromatic C-H stretch3000 - 3100Medium-
Aldehyde C-H stretch~2850, ~2750WeakCharacteristic doublet
C=O stretch1660 - 1690StrongFermi resonance may cause splitting mdpi.com
C=C stretch (aromatic)1450 - 1620Medium-StrongMultiple bands
C-F stretch1200 - 1300Strong-

Computational and Theoretical Investigations of this compound: A Field Awaiting Exploration

Despite a thorough search of scientific literature and chemical databases, detailed computational and theoretical investigations specifically focused on the chemical compound this compound are not publicly available. While extensive research exists on related indole derivatives and the application of computational methods in chemistry, this particular molecule has not been the subject of dedicated published studies. Therefore, a detailed article structured around the requested outline cannot be generated at this time without resorting to speculation, which would compromise scientific accuracy.

The field of computational chemistry offers a powerful lens through which to understand and predict the behavior of molecules like this compound. Methodologies such as Density Functional Theory (DFT) are routinely used to explore the electronic structure, reactivity, and spectroscopic properties of novel compounds. However, the absence of specific studies on this molecule means that data for the requested sections—from Frontier Molecular Orbital (FMO) analysis to in silico scaffold design—does not exist in the current body of scientific knowledge.

For context, computational studies on similar molecules, such as various fluoro-indole and carbaldehyde isomers, have provided valuable insights. For example, research on other substituted indoles has utilized quantum chemical calculations to understand their electronic properties and reactivity patterns. mdpi.comtandfonline.com Similarly, theoretical investigations of other aromatic aldehydes have successfully predicted spectroscopic data and elucidated reaction mechanisms. eurjchem.com

The requested outline represents a comprehensive computational research plan for a novel chemical entity. Executing such a study on this compound would involve:

Computational and Theoretical Investigations of 7 Fluoro 1h Indole 5 Carbaldehyde

In Silico Approaches for Chemical Space Exploration and Scaffold Design:By using the core structure of 7-fluoro-1H-indole-5-carbaldehyde as a starting point, computational methods could be employed to design and evaluate new, related molecules with potentially desirable properties, a common practice in drug discovery and materials science.

While the tools and methodologies to perform these investigations are well-established, their application to this compound has not yet been documented in published research. The completion of such a study in the future would be a valuable contribution to the field of chemistry, providing a foundational understanding of this specific compound's properties and potential applications.

Applications of 7 Fluoro 1h Indole 5 Carbaldehyde As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Architectures

The reactivity of the aldehyde functional group at the C5-position of the 7-fluoroindole (B1333265) nucleus makes it a key handle for elaboration into more complex heterocyclic frameworks. This aldehyde can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of both fused and spirocyclic systems containing the indole (B1671886) motif.

Construction of Fused and Spiro Indole-Containing Systems

The aldehyde functionality of 7-fluoro-1H-indole-5-carbaldehyde serves as a crucial electrophilic partner in cyclization reactions to generate fused heterocyclic systems. For instance, it can undergo condensation reactions with various nucleophiles, followed by intramolecular cyclization, to afford a range of polycyclic aromatic compounds. The presence of the fluorine atom at the 7-position can influence the electronic nature of the indole ring, potentially affecting the reactivity and regioselectivity of these cyclization reactions.

In the realm of spirocyclic compounds, where two rings share a single atom, the aldehyde group can be transformed into a reactive intermediate suitable for spirocyclization. For example, Knoevenagel condensation of the aldehyde with active methylene (B1212753) compounds can generate an exocyclic double bond, which can then participate in various cycloaddition or annulation reactions to construct spiro-indoles. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of indole aldehydes in such transformations is well-established.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools for generating molecular diversity. Indole aldehydes are frequently employed as key components in various MCRs. The aldehyde group of this compound can react with an amine and a third component, such as an isocyanide or a β-ketoester, in reactions like the Ugi or Hantzsch reactions, respectively, to rapidly assemble complex, drug-like molecules. The fluorine substituent can again play a role in modulating the reaction outcomes and the properties of the resulting products. The utility of indole aldehydes in such reactions suggests a high potential for this compound in the combinatorial synthesis of novel heterocyclic entities.

Role in the Chemical Modification of Natural Product Analogues

Natural products are a rich source of inspiration for the development of new therapeutic agents. The chemical modification of natural product scaffolds to create analogues with improved potency, selectivity, or pharmacokinetic properties is a common strategy in drug discovery. The this compound moiety can be strategically introduced into natural product structures to generate novel analogues.

For example, the aldehyde can be used to form imines or enamines, or it can be converted to other functional groups that can then be coupled to a natural product core. The introduction of the 7-fluoroindole unit can impart unique properties to the resulting analogue, such as enhanced metabolic stability due to the presence of the fluorine atom, or altered binding interactions with biological targets.

Design and Diversification of Compound Libraries for Chemical Biology Studies

Chemical biology relies on the use of small molecules to probe and understand biological processes. The synthesis of diverse compound libraries is central to this field. This compound is an ideal starting material for the construction of such libraries. Its reactive aldehyde group allows for a wide range of chemical transformations, enabling the rapid generation of a multitude of structurally diverse indole derivatives.

These libraries can be designed to explore specific biological targets or pathways. The fluorine atom can serve as a useful probe for 19F NMR studies, a powerful technique in chemical biology for studying ligand-protein interactions. The diversification of the 7-fluoroindole scaffold can lead to the discovery of novel chemical probes and potential drug candidates.

Development of Novel Reagents or Ligands Incorporating the 7-Fluoroindole-5-carbaldehyde Moiety

The unique electronic and structural features of the 7-fluoroindole-5-carbaldehyde scaffold make it an attractive component for the design of novel reagents and ligands. The aldehyde group can be readily modified to introduce chelating units for the development of metal-binding ligands with potential applications in catalysis or bioinorganic chemistry.

Furthermore, the 7-fluoroindole core can be incorporated into the design of ligands for specific biological targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through favorable interactions with the protein binding pocket and can also be used as a spectroscopic handle to study ligand binding. The versatility of this building block opens up avenues for the creation of new chemical tools for a variety of scientific disciplines.

Advanced Considerations in Medicinal Chemistry Design Utilizing the 7 Fluoroindole 5 Carbaldehyde Scaffold

Structure-Activity Relationship (SAR) Concepts Based on Chemical Modifications

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound affect its biological activity. While specific SAR data for 7-fluoro-1H-indole-5-carbaldehyde is limited in publicly available research, we can extrapolate concepts from related indole (B1671886) derivatives to guide future drug discovery efforts.

Impact of Substituent Variation on Chemical Properties and Ligand-Target Interactions

The indole scaffold is a common motif in many biologically active compounds. The introduction of a fluorine atom at the 7-position, as in our scaffold of interest, is a key modification. Fluorine's high electronegativity can alter the acidity of the indole N-H group, influencing hydrogen bonding capabilities. It can also create favorable orthogonal interactions with protein targets and block metabolic hydroxylation, thereby enhancing the compound's pharmacokinetic profile.

The aldehyde group at the C5 position is a versatile functional group that can be modified to explore a range of interactions. For instance, it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to various other functional groups. Each modification will have a profound impact on the molecule's polarity, size, and ability to interact with specific amino acid residues in a target's binding pocket.

Future Research Directions and Emerging Methodologies

Automation and High-Throughput Synthesis of 7-fluoro-1H-indole-5-carbaldehyde Derivatives

The synthesis of derivatives from this compound is an area ripe for the application of automated and high-throughput technologies. These approaches can dramatically accelerate the discovery of new compounds with desirable properties.

Key emerging methodologies include:

Automated Synthesis Platforms: The use of robotic systems for performing chemical reactions is becoming increasingly prevalent. These platforms can precisely control reaction parameters, leading to high reproducibility. For the synthesis of derivatives of this compound, an automated platform could be programmed to perform a variety of reactions in parallel, such as reductive aminations, Wittig reactions, or aldol (B89426) condensations, using a diverse set of building blocks.

Continuous Flow Synthesis: This technique involves the continuous pumping of reagents through a reactor. nih.gov It offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for multi-step reactions to be performed in a single, continuous process. nih.gov A continuous flow setup could be designed for the efficient and scalable production of this compound itself, or for its subsequent conversion into a library of derivatives. nih.gov

Acoustic Droplet Ejection (ADE): This is a cutting-edge technology that uses sound waves to move minute amounts of liquid. nih.govnih.gov ADE allows for the rapid and precise dispensing of reagents in a non-contact manner, making it ideal for setting up a large number of reactions on a nanoscale. nih.govnih.gov This technology could be employed to screen a vast array of reaction conditions or to synthesize a large library of this compound derivatives for biological screening. The miniaturized scale of these reactions significantly reduces the consumption of valuable starting materials and minimizes waste. nih.govnih.gov

A potential high-throughput workflow for the derivatization of this compound is outlined in the table below:

StepTechnologyDescriptionPotential Outcome
1Automated Liquid HandlingDispensing of this compound and a library of reaction partners (e.g., amines, phosphonium (B103445) ylides) into microtiter plates.Rapid setup of hundreds to thousands of unique reactions.
2Parallel Synthesis ReactorsExecution of reactions under a range of controlled temperatures and reaction times.Efficient exploration of the chemical space around the this compound scaffold.
3High-Throughput PurificationAutomated purification of the resulting products using techniques like solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC).Isolation of a library of purified compounds.
4High-Throughput AnalysisRapid characterization of the synthesized compounds using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.Confirmation of the structures of the newly synthesized derivatives.

Machine Learning and AI-Assisted Synthesis Planning for Indole (B1671886) Chemistry

Predict Reaction Success: By learning from a vast database of known chemical reactions, ML models can predict the likelihood of success for a proposed transformation involving this compound. This can save chemists significant time and resources by avoiding unpromising reaction pathways.

Optimize Reaction Conditions: AI algorithms can be used to identify the optimal set of reaction conditions (e.g., solvent, temperature, catalyst) to maximize the yield and purity of a desired product.

Propose Novel Synthetic Routes: Retrosynthesis prediction programs, powered by AI, can propose multiple synthetic pathways to a target molecule starting from readily available precursors. This can help chemists to devise more efficient and innovative strategies for the synthesis of complex derivatives of this compound.

The integration of AI and machine learning with automated synthesis platforms has the potential to create a closed-loop system for chemical discovery. In such a system, the AI would design experiments, the robotic platform would execute them, and the results would be fed back to the AI to refine its models and design the next round of experiments.

Exploration of Novel Reactivity and Catalytic Pathways

The unique electronic properties of the this compound scaffold, arising from the presence of both an electron-withdrawing fluorine atom and an aldehyde group on the indole ring, open up exciting possibilities for exploring novel reactivity and catalytic pathways.

Future research in this area could focus on:

Late-Stage Functionalization: Developing new catalytic methods for the selective functionalization of the C-H bonds of the indole ring. This would allow for the direct introduction of new functional groups into the this compound molecule without the need for pre-functionalized starting materials.

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective transformation of the aldehyde group or other functional groups introduced into the molecule. The catalytic asymmetric Friedel–Crafts reaction of indoles is a powerful method for creating optically active indole derivatives. nih.govacs.org This would be crucial for the synthesis of single-enantiomer drug candidates.

Photoredox Catalysis: Utilizing visible light to drive chemical reactions under mild conditions. Photoredox catalysis could enable new types of transformations of this compound that are not accessible through traditional thermal methods.

Fluorine-Specific Chemistry: Investigating reactions that are uniquely enabled by the presence of the fluorine atom. For example, the fluorine atom could be used to direct the regioselectivity of certain reactions or to participate in novel bond-forming processes. Recent advancements in the dearomative difluorination of indoles highlight the novel reactivity that can be achieved with fluorinated indole systems. chemrxiv.orgresearchgate.net

A summary of potential novel reactions for this compound is presented in the table below:

Reaction TypePotential Reagents and ConditionsExpected Product Type
Asymmetric Aldol AdditionChiral organocatalyst, ketoneChiral β-hydroxy ketone derivative
C-H ArylationPalladium catalyst, aryl halideArylated indole derivative
Photoredox-Mediated Giese AdditionPhotoredox catalyst, alkyl radical precursor, visible lightα-Alkylated aldehyde derivative
Enantioselective ReductionChiral borane (B79455) reagentChiral alcohol derivative

Sustainable Synthesis and Process Intensification

There is a growing emphasis in the chemical industry on developing more sustainable and environmentally friendly synthetic processes. Future research on this compound and its derivatives will likely focus on green chemistry principles.

Key areas of focus include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thus minimizing waste.

Catalysis: Utilizing catalytic methods, which are inherently more sustainable than stoichiometric reactions as the catalyst is used in small amounts and can often be recycled.

Process Intensification: As mentioned earlier, continuous flow synthesis is a prime example of process intensification, which aims to develop smaller, more efficient, and safer manufacturing processes. nih.gov

By embracing these principles, the synthesis of this compound and its derivatives can be made more cost-effective and environmentally responsible.

Potential in Advanced Materials and Functional Molecules beyond Traditional Medicinal Applications

While the primary interest in indole derivatives has traditionally been in medicinal chemistry, there is a growing recognition of their potential in other areas. The unique photophysical and electronic properties of the indole ring system, which can be further modulated by the introduction of a fluorine atom and a carbaldehyde group, make this compound an attractive building block for advanced materials.

Future research could explore the use of this compound and its derivatives in:

Organic Electronics: As components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-withdrawing nature of the fluorine and aldehyde groups can be used to tune the electronic properties of the resulting materials. The polymerization of a related compound into polyindole has shown promise for energy storage applications.

Chemical Sensors: The development of chemosensors for the detection of specific analytes. The aldehyde group can be readily modified to introduce a binding site for a target molecule, and the indole ring can act as a fluorescent reporter.

Functional Dyes: The synthesis of novel dyes with tailored absorption and emission properties for applications in imaging, diagnostics, and data storage.

The exploration of these non-traditional applications will require a multidisciplinary approach, bringing together synthetic chemists, materials scientists, and physicists.

Q & A

How can I optimize the synthesis yield of 7-fluoro-1H-indole-5-carbaldehyde while minimizing side reactions?

Methodological Answer:
Synthetic routes for fluorinated indole derivatives often involve copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated cross-couplings. For example, in structurally similar compounds like 5-fluoro-3-substituted indoles, PEG-400/DMF solvent systems with CuI catalysis at room temperature have achieved moderate yields (~22–42%) . To optimize your synthesis:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF, PEG-400) to stabilize intermediates and enhance reaction homogeneity.
  • Catalyst Loading: Adjust CuI concentrations (0.1–1.0 equiv.) to balance reaction rate and byproduct formation.
  • Purification: Employ gradient column chromatography (e.g., 70:30 ethyl acetate/hexane) to separate aldehyde derivatives from unreacted starting materials .

Advanced Consideration: Monitor reaction progress via TLC with UV visualization, as fluorinated intermediates often exhibit distinct Rf values. For yield discrepancies, use LC-MS or HRMS to identify competing pathways (e.g., over-oxidation or dimerization) .

What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:
A multi-spectral approach is essential:

  • 1H/13C/19F NMR: Confirm the aldehyde proton (δ ~9.8–10.2 ppm) and fluorine coupling patterns. For example, 5-fluoroindoles exhibit distinct 19F NMR shifts (e.g., δ -120 to -125 ppm) due to electron-withdrawing effects .
  • HRMS: Verify the molecular ion peak (e.g., [M+H]+) with <5 ppm mass error.
  • X-ray Crystallography: Use SHELXL for small-molecule refinement to resolve ambiguities in regiochemistry or crystallographic disorder .

Advanced Consideration: For non-crystalline samples, compare experimental NMR data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA). Discrepancies may indicate tautomerization or solvent effects .

How should I address inconsistencies between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer:
Inconsistencies often arise from incomplete modeling of fluorinated systems:

  • Electronic Effects: Fluorine’s electronegativity alters reaction pathways. Re-optimize DFT calculations with hybrid functionals (e.g., B3LYP-D3) and explicit solvent models (e.g., PCM for DMF) .
  • Experimental Controls: Perform kinetic studies (e.g., variable-temperature NMR) to identify intermediates. For example, aldehyde oxidation to carboxylic acids under basic conditions may explain lower yields .

Advanced Consideration: Use ORTEP-3 to overlay experimental and computational molecular geometries. Deviations >0.1 Å in bond lengths suggest model inaccuracies .

What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:
While specific data for this compound is limited, analogous fluorinated indoles require:

  • PPE: Wear nitrile gloves, safety goggles, and P95 respirators to prevent inhalation of fine particles .
  • Ventilation: Use fume hoods with ≥100 fpm face velocity during synthesis or purification.
  • Waste Disposal: Quench aldehyde residues with aqueous NaHSO3 before disposal to avoid exothermic decomposition .

Advanced Consideration: Monitor airborne concentrations with real-time FTIR spectroscopy. For spills, neutralize with 10% sodium bicarbonate slurry to prevent aldehyde polymerization .

How can I design experiments to study the biological activity of this compound?

Methodological Answer:

  • Target Selection: Prioritize enzymes with known indole-binding pockets (e.g., cytochrome P450 or kinases). Molecular docking (AutoDock Vina) can predict binding modes .
  • Assay Design: Use fluorescence polarization for real-time binding kinetics. Fluorinated aldehydes may auto-fluoresce; validate with negative controls (e.g., unsubstituted indole) .

Advanced Consideration: For in vivo studies, pre-formulate the compound in DMSO/PEG-400 (≤5% v/v) to enhance solubility. Monitor metabolic stability via LC-MS/MS in liver microsomes .

What strategies mitigate degradation during long-term storage of this compound?

Methodological Answer:

  • Storage Conditions: Store at -20°C under argon in amber vials to prevent photolytic cleavage of the aldehyde group .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and quantify purity via HPLC-UV (λ = 254 nm).

Advanced Consideration: Use cryo-electron microscopy to assess crystalline vs. amorphous degradation products. Add antioxidants (e.g., BHT) at 0.01% w/w to suppress radical-mediated oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-fluoro-1H-indole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
7-fluoro-1H-indole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.